![molecular formula C25H21N3O2 B2452986 (E)-N-(2-methoxybenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine CAS No. 931315-96-7](/img/structure/B2452986.png)
(E)-N-(2-methoxybenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-methoxybenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine is a useful research compound. Its molecular formula is C25H21N3O2 and its molecular weight is 395.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-N-(2-methoxybenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine is a compound of increasing interest due to its potential biological activities. This article synthesizes findings from diverse sources to present a comprehensive overview of its biological activity, including antimicrobial, antiviral, and anticancer properties.
1. Chemical Structure and Synthesis
The compound belongs to the class of chromeno[2,3-c]pyrazole derivatives. It is synthesized through various methods, including condensation reactions involving chromones and aromatic aldehydes. The synthesis often utilizes catalysts or microwave irradiation to enhance yields and reduce reaction times.
Table 1: Summary of Synthesis Methods
Methodology | Yield (%) | Reaction Time | Reference |
---|---|---|---|
Conventional Heating | 55-62 | 3 hours | |
Microwave Irradiation | 69-82 | 2-3 minutes | |
One-Pot Synthesis | Variable | Shortened |
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that derivatives of pyrazole compounds often display moderate to good antibacterial and antifungal activities.
- Case Study: In a recent evaluation, several pyrazole derivatives were tested for their antibacterial efficacy, showing promising results against strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) ranging from 25 to 100 µg/mL .
Antiviral Activity
Recent in vitro studies indicate that related compounds may inhibit viral proteases, particularly those associated with SARS-CoV-2. The biological activity of these compounds suggests potential as antiviral agents.
- Research Findings: One study highlighted that certain pyranopyrazole derivatives inhibited the SARS-CoV-2 protease by up to 84.5%, indicating their potential as antiviral medications .
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. Pyrazole derivatives have been documented to exhibit cytotoxic effects against various cancer cell lines.
- Case Study: A study demonstrated that pyrazole derivatives showed IC50 values less than 10 µM against leukemia cell lines, indicating significant cytotoxicity .
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have emerged:
- Enzyme Inhibition: The compound may act by inhibiting key enzymes involved in bacterial cell wall synthesis or viral replication.
- Reactive Oxygen Species (ROS) Modulation: Antioxidant activities have been noted, suggesting that the compound can scavenge free radicals and reduce oxidative stress in cells .
4. Computational Studies
Computational models have been employed to predict the binding affinities of this compound with various biological targets. Molecular docking studies indicate favorable interactions with enzymes implicated in metabolic pathways related to diabetes and cancer.
Table 2: Docking Studies Summary
Applications De Recherche Scientifique
Biological Activities
Research indicates that (E)-N-(2-methoxybenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine exhibits various biological activities:
Antioxidant Properties
Studies have shown that derivatives of this compound possess significant antioxidant capabilities, which are crucial for mitigating oxidative stress-related disorders .
Anticancer Activity
The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Research has indicated potential anti-inflammatory effects, making it a candidate for further studies in treating inflammatory diseases .
Material Science Applications
Beyond biological applications, this compound has potential uses in material science:
Organic Light Emitting Diodes (OLEDs)
Due to its unique electronic properties, the compound can be explored as a component in OLED technology. Its ability to form stable films and emit light makes it a candidate for enhancing device efficiency .
Luminescent Materials
The compound's structural features allow it to be integrated into luminescent materials for applications in sensors and imaging technologies .
Case Study 1: Anticancer Screening
In a study conducted by Ramamurthy et al., various derivatives of hydrazones were synthesized and screened for anticancer activity. The results indicated that certain derivatives exhibited significant inhibition of cancer cell lines .
Case Study 2: Antioxidant Evaluation
A comprehensive evaluation of antioxidant properties was performed on synthesized derivatives of the target compound. The results demonstrated effective scavenging activity against free radicals, suggesting its potential use in nutraceutical formulations .
Q & A
Q. Basic: What experimental methods are recommended for confirming the purity and structural identity of this compound?
Answer:
- Synthesis Validation : Use a combination of 1H-NMR and 13C-NMR to confirm proton and carbon environments, ensuring peak integration matches expected hydrogen counts. For example, methoxy groups (OCH3) typically appear as singlets around δ 3.8–4.0 ppm in 1H-NMR .
- Mass Spectrometry : Employ ESI–MS to verify molecular ion peaks and fragmentation patterns. A molecular ion at m/z 430.2 (calculated for C25H23N3O2) confirms the molecular formula .
- Elemental Analysis : Compare experimental C, H, and N percentages with theoretical values (e.g., C: 69.58%, H: 5.34%, N: 9.74%) to assess purity .
Q. Basic: How can reaction conditions be optimized to improve yields during synthesis?
Answer:
- Solvent Selection : Use ethanol or methanol for Schiff base formation (imine linkage), as these solvents enhance nucleophilic attack while minimizing side reactions .
- Catalysis : Introduce glacial acetic acid (1–2 equivalents) to protonate the amine, accelerating the condensation reaction between the aldehyde and amine precursors .
- Temperature Control : Maintain reflux temperatures (70–80°C) for 6–12 hours to ensure completion. Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Q. Advanced: How can SHELXL be employed to resolve crystallographic data contradictions (e.g., thermal motion vs. disorder)?
Answer:
- Thermal Ellipsoid Refinement : Use the
SIMU
andDELU
restraints in SHELXL to model anisotropic displacement parameters, particularly for flexible methoxy or benzylidene groups . - Disorder Modeling : For disordered phenyl rings, split the occupancy (e.g., 60:40) and apply
SADI
orISOR
constraints to maintain geometric rationality. Validate with theR1
factor (<5%) andGOF
(0.9–1.1) . - Hydrogen Bonding : Use
HTAB
in SHELXL to auto-generate hydrogen-bonding tables, cross-referenced with Olex2 or Mercury for visualization .
Q. Advanced: How can conflicting spectral and crystallographic data (e.g., NMR vs. X-ray) be reconciled?
Answer:
- Dynamic Effects : NMR captures time-averaged conformations, whereas X-ray provides static snapshots. For example, a twisted benzylidene group in the solid state (X-ray) may appear planar in solution (NMR) due to free rotation .
- Tautomeric Analysis : Use 1H-15N HMBC to detect enamine-imine tautomerism. Compare with X-ray hydrogen-bonding networks (e.g., N–H···O interactions stabilizing a specific tautomer) .
- DFT Calculations : Perform geometry optimization (B3LYP/6-31G**) to model energetically favorable conformers and compare with experimental data .
Q. Advanced: What strategies mitigate byproduct formation during pyrazole-ring functionalization?
Answer:
- Regioselective Protection : Temporarily protect the 3-amine group with Boc (tert-butoxycarbonyl) to direct electrophilic substitution to the 8-methylchromeno position .
- Catalytic Screening : Test Pd(OAc)2/Xantphos for Suzuki couplings to minimize homo-coupling byproducts. Monitor via LC-MS for intermediates .
- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound from regioisomeric byproducts .
Q. Advanced: How can hydrogen-bonding patterns inform the design of derivatives with enhanced stability?
Answer:
- Graph Set Analysis : Classify interactions (e.g., Namine-H···Omethoxy) as D(2) or R22(8) motifs using Mercury software. Stable crystals often exhibit 3D networks .
- Co-crystallization : Introduce co-formers (e.g., succinic acid) to create robust hydrogen-bonded frameworks, improving thermal stability (validate via DSC) .
- Computational Prediction : Use CrystalExplorer to calculate interaction energies (e.g., EHB ≈ −30 kJ/mol for strong N–H···O bonds) .
Propriétés
IUPAC Name |
(E)-1-(2-methoxyphenyl)-N-(8-methyl-2-phenyl-4H-chromeno[2,3-c]pyrazol-3-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-17-9-8-11-18-15-21-24(26-16-19-10-6-7-14-22(19)29-2)28(20-12-4-3-5-13-20)27-25(21)30-23(17)18/h3-14,16H,15H2,1-2H3/b26-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUXMPXLRSYSLF-WGOQTCKBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(N(N=C3O2)C4=CC=CC=C4)N=CC5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)CC3=C(N(N=C3O2)C4=CC=CC=C4)/N=C/C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.